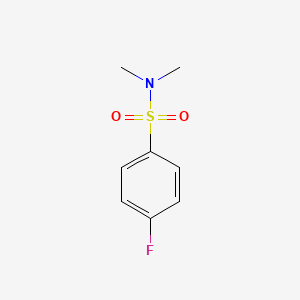

4-fluoro-N,N-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURMPFYVFDHATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355403 | |

| Record name | 4-fluoro-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-31-3 | |

| Record name | 4-Fluoro-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 4-fluoro-N,N-dimethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis protocols for 4-fluoro-N,N-dimethylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, comparative quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Overview

The primary and most direct route to this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine or its hydrochloride salt. This nucleophilic substitution reaction at the sulfonyl chloride moiety is a well-established and efficient method for the formation of sulfonamides. The reaction proceeds readily under basic conditions, which can be achieved by using an excess of dimethylamine or by the addition of a tertiary amine base when dimethylamine hydrochloride is employed.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from various reported synthesis protocols for this compound. This allows for a clear comparison of the efficiency of different methodologies.

| Protocol | Starting Materials | Base | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| 1 | 4-fluorobenzenesulfonyl chloride, Dimethylamine | - | Not specified | Not specified | Not specified | ~98 | Not specified | Patent EP1354882 A1 |

| 2 | 4-fluorobenzenesulfonyl chloride, Dimethylamine hydrochloride | Not specified | Not specified | Not specified | Not specified | ~50 | Not specified | Patent US2010/125058 A1 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methods.

Protocol 1: High-Yield Synthesis using Dimethylamine

This protocol is adapted from a method described in patent literature, highlighting a high-yield synthesis route.

Materials:

-

4-fluorobenzenesulfonyl chloride

-

Dimethylamine (solution or gas)

-

An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 4-fluorobenzenesulfonyl chloride in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the solution to 0-5 °C.

-

Slowly add a molar excess of dimethylamine to the cooled solution. If using dimethylamine gas, it can be bubbled through the solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield this compound as a solid. The reported yield for this method is approximately 98%.

Protocol 2: Synthesis using Dimethylamine Hydrochloride

This protocol utilizes the more stable hydrochloride salt of dimethylamine and is described in patent literature.

Materials:

-

4-fluorobenzenesulfonyl chloride

-

Dimethylamine hydrochloride

-

A suitable tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

An appropriate aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Suspend dimethylamine hydrochloride in the chosen aprotic solvent in a reaction vessel.

-

Add at least two equivalents of a tertiary amine base to the suspension to liberate the free dimethylamine.

-

To this mixture, add a solution of 4-fluorobenzenesulfonyl chloride in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary. The reported yield for this type of procedure is around 50%.

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 4-fluoro-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 383-31-3). The information presented herein is intended to support research, development, and quality control activities by providing essential data on the compound's physical and chemical characteristics, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FNO₂S | [1] |

| Molecular Weight | 203.23 g/mol | [1] |

| Melting Point | No data available | [2] |

| Boiling Point | 279.6±42.0°C at 760 mmHg (Predicted) | |

| logP (Octanol/Water Partition Coefficient) | 1.076 (Computed) 1.5 (Computed) 2.15680 (Predicted) | [1] [3] [2] |

| pKa | No experimental data available | |

| Topological Polar Surface Area (TPSA) | 37.38 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | O=S(C1=CC=C(F)C=C1)(N(C)C)=O | [1] |

| InChI Key | WURMPFYVFDHATI-UHFFFAOYSA-N | [3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques.

The melting point is a crucial indicator of a solid compound's purity.[4] A pure substance typically melts over a narrow range of 1-2°C.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]

-

Glass capillary tubes (one end sealed)[5]

-

Thermometer[4]

-

Mortar and pestle (for sample preparation)[4]

Procedure (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is completely dry.[5] Finely powder the crystalline solid using a mortar and pestle.[6]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[5] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[5] The packed sample height should be 2-3 mm.[5]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

For a preliminary measurement, heat the sample rapidly to get an approximate melting point.

-

For an accurate measurement, prepare a new sample and set the apparatus to heat slowly, at a rate of no more than 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[5]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] For small sample volumes, the Thiele tube method is highly effective.[8]

Apparatus:

-

Thiele tube[8]

-

Small test tube (e.g., Durham tube)[8]

-

Capillary tube (sealed at one end)[9]

-

Thermometer[8]

-

Heat source (e.g., Bunsen burner)[9]

-

Mineral oil[8]

Procedure (Thiele Tube Method):

-

Setup: Fill a small test tube about half-full with the liquid sample and place a capillary tube inside it, with the open end down.[8]

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, so the sample is positioned near the middle of the oil.[8] Gently heat the side arm of the Thiele tube.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]

-

Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9]

Solubility is a measure of the maximum amount of a solute that can dissolve in a given solvent at a specific temperature. The shake-flask method is a standard technique for determining equilibrium solubility.[11]

Apparatus:

-

Vials with screw caps

-

Orbital shaker or overhead rotator with temperature control[12]

-

Centrifuge[12]

-

Syringe filters (e.g., 0.22 μm)[12]

-

Analytical balance

-

Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

Preparation: Prepare solutions of the desired solvent (e.g., water, buffer at a specific pH).

-

Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the solvent.[13] This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[12][13]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by allowing the solid to settle and then carefully decanting the supernatant, or by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.[12][14]

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution.[14] Analyze the concentration of the dissolved compound using a validated analytical method. The determined concentration represents the equilibrium solubility.

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH levels. Potentiometric titration is a classic and reliable method for its determination.[15]

Apparatus:

-

Calibrated pH meter with an electrode[16]

-

Burette

-

Magnetic stirrer and stir bar[16]

-

Beaker or reaction vessel[16]

-

Standardized acidic or basic titrant (e.g., 0.1 M HCl or 0.1 M NaOH)[16]

Procedure (Potentiometric Titration):

-

Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low). Maintain a constant ionic strength using a background electrolyte like KCl.[16]

-

Titration: Place the solution in a vessel on a magnetic stirrer and immerse the pH electrode.[16]

-

Data Collection: Add the titrant in small, precise increments from the burette. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the compound has been neutralized. This point is identified as the inflection point of the sigmoid curve.[17]

LogP is the measure of a compound's lipophilicity and its preference for a nonpolar (octanol) versus a polar (water) phase.[18] HPLC-based methods are rapid and widely used for logP estimation.[19]

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase column (e.g., C18)[19]

-

A series of reference compounds with known logP values[19]

-

Mobile phase components (e.g., methanol, water, buffer)

Procedure (RP-HPLC Method):

-

Calibration:

-

Prepare a set of standard compounds with well-documented logP values that span a relevant range.

-

Inject each standard onto the HPLC system under isocratic conditions (constant mobile phase composition).

-

Measure the retention time (t_R) for each standard. Calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the known logP values of the standards against their calculated log(k) values.[19]

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample onto the HPLC system using the same method as for the standards.

-

Determine its retention time and calculate its log(k) value.

-

-

logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of this compound from its measured log(k) value.[19]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the physicochemical profiling of a compound like this compound.

Caption: Workflow for logP determination via RP-HPLC.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS#:383-31-3 | Chemsrc [chemsrc.com]

- 3. This compound | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chymist.com [chymist.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. materialneutral.info [materialneutral.info]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-Fluoro-bis(fluorosulfonyl)amide (CAS 13709-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS 383-31-3)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethylbenzenesulfonamide, a synthetic organofluorine compound belonging to the sulfonamide class of molecules. Due to a lack of extensive research on this specific molecule, this guide also incorporates data from structurally related compounds to provide insights into potential biological activities and experimental methodologies.

Core Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below, providing a foundation for its handling, characterization, and application in research settings.[1]

| Property | Value |

| Molecular Formula | C₈H₁₀FNO₂S |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 383-31-3 |

| IUPAC Name | This compound |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)F |

| InChI | InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

| InChIKey | WURMPFYVFDHATI-UHFFFAOYSA-N |

Table 1: Physicochemical Identifiers for this compound.

| Spectral Data | Description |

| ¹³C NMR | Spectral data is available and can be used to confirm the carbon framework of the molecule. |

| ¹H NMR | Expected to show characteristic peaks for the dimethylamino protons and the aromatic protons of the fluorinated phenyl ring. |

| IR Spectroscopy | Expected to exhibit characteristic absorption bands for S=O stretching (asymmetric and symmetric), C-F stretching, and S-N stretching. For related arylsulphonamides, N-H stretching vibrations are observed in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric). SO₂ stretching vibrations appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹. S-N stretching absorptions are found in the 924–906 cm⁻¹ range.[2] |

| Mass Spectrometry | The exact mass is 203.04162790 Da, which can be confirmed by high-resolution mass spectrometry. |

Table 2: Summary of Spectral Information for this compound.[1]

Synthesis and Characterization Workflow

The synthesis of this compound typically proceeds via the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine. The general workflow for its synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While there is a lack of specific biological data for this compound, studies on structurally similar sulfonamides provide valuable insights into its potential therapeutic applications. For instance, the related compound 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) has demonstrated analgesic and antiallodynic effects in a murine model of pain.[3][4] The mechanism of action for 4-FBS is suggested to involve both the serotonergic (5-HT₃) and µ-opioid receptor pathways.[3][4]

Based on these findings for a related compound, a hypothetical signaling pathway for the analgesic effects of sulfonamides like this compound can be proposed.

References

- 1. This compound | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-fluoro-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-fluoro-N,N-dimethylbenzenesulfonamide, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive yet comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound (C8H10FNO2S) is a sulfonamide derivative characterized by a 4-fluorophenyl group attached to a sulfonamide moiety, which is further substituted with two methyl groups on the nitrogen atom. The spectroscopic analysis of this compound is crucial for its unambiguous identification and characterization. This guide outlines the expected spectral data based on the analysis of its structural components and general principles of spectroscopy.

A general workflow for the spectroscopic analysis of this compound is depicted in the following diagram:

Caption: General workflow from synthesis to structural confirmation of this compound.

Predicted Spectral Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. Note: This data is predictive and based on established principles of spectroscopy for similar molecular structures, as specific experimental data for this compound is not publicly available.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | dd | ~ 9.0, 5.0 | 2H | Aromatic (H-2, H-6) |

| ~ 7.2 - 7.4 | t | ~ 8.7 | 2H | Aromatic (H-3, H-5) |

| ~ 2.7 | s | - | 6H | N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 (d, ¹JCF ≈ 250 Hz) | C-4 (C-F) |

| ~ 138 | C-1 (C-S) |

| ~ 130 (d, ³JCF ≈ 9 Hz) | C-2, C-6 |

| ~ 116 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |

| ~ 38 | N(CH₃)₂ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1500 - 1400 | Medium | Aromatic C=C stretch |

| 1350 - 1320 | Strong | Asymmetric SO₂ stretch |

| 1170 - 1150 | Strong | Symmetric SO₂ stretch |

| ~ 1250 | Strong | C-F stretch |

| ~ 950 | Medium | S-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 203 | ~ 60 | [M]⁺ (Molecular Ion) |

| 188 | ~ 10 | [M - CH₃]⁺ |

| 109 | ~ 100 | [FC₆H₄SO]⁺ |

| 95 | ~ 40 | [C₆H₄F]⁺ |

| 76 | ~ 20 | [C₆H₄]⁺ |

| 44 | ~ 30 | [N(CH₃)₂]⁺ |

Experimental Protocols

The following are general experimental protocols that would be suitable for obtaining the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer would be used.

-

¹H NMR Acquisition: A standard pulse sequence would be used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used. A larger number of scans would be required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: As the compound is likely a solid, the KBr pellet method would be appropriate. A small amount of the sample (1-2 mg) would be finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, a thin film could be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

-

Data Acquisition: The spectrum would typically be recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the clean salt plate would be taken and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile compound, direct insertion or a gas chromatography (GC) inlet could be used. For less volatile solids, a direct insertion probe would be suitable.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for small molecules and would likely be used to generate the mass spectrum. Electrospray ionization (ESI) could also be employed, particularly if the analysis is performed using liquid chromatography-mass spectrometry (LC-MS).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum would be scanned over a relevant m/z range (e.g., 40-300 amu).

This technical guide provides a foundational spectroscopic profile for this compound. Researchers working with this compound can use this information as a reference for the identification and characterization of their synthesized materials.

Solubility of 4-fluoro-N,N-dimethylbenzenesulfonamide in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-fluoro-N,N-dimethylbenzenesulfonamide, a key building block in medicinal chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily applied to the title compound. Furthermore, a logical workflow for this experimental procedure is presented visually. Qualitative solubility information, inferred from related compounds and general principles of organic chemistry, is also discussed to guide solvent selection for synthesis, purification, and formulation.

Introduction

This compound (CAS No. 373-43-3) is an aromatic sulfonamide derivative. The presence of a fluorine atom and a dimethylsulfonamide group imparts specific physicochemical properties that are of interest in the development of novel pharmaceuticals and functional materials. Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and bioavailability. Despite its importance, a thorough search of scientific databases and literature has revealed a lack of specific quantitative data on the solubility of this compound in organic solvents.

This guide is intended to provide researchers with the necessary tools to determine this crucial parameter. It outlines a standard, reliable experimental methodology for solubility measurement and offers qualitative insights into potential solvent systems.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Therefore, a data table for direct comparison is not available at this time. The following sections provide the means for researchers to generate this data.

Qualitative Solubility Profile of Aromatic Sulfonamides

While specific data for this compound is unavailable, the general solubility characteristics of aromatic sulfonamides can provide a useful starting point for solvent screening.

Aromatic sulfonamides are often crystalline solids with a degree of polarity conferred by the sulfonyl group. Their solubility is governed by the interplay between the polar sulfonamide moiety and the nonpolar aromatic ring.

-

Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMA), and acetone are often good solvents for sulfonamides due to their ability to engage in dipole-dipole interactions.[1]

-

Polar Protic Solvents: Alcohols like ethanol and methanol can dissolve sulfonamides, particularly with heating. The presence of both a hydrogen bond donor and acceptor in the solvent can solvate the sulfonamide group. A mixture of ethanol and water is a common solvent system for the recrystallization of related compounds like sulfanilamide.[2][3]

-

Ethers: Solvents like tetrahydrofuran (THF) and dioxane may show moderate solubility.[1][4]

-

Halogenated Solvents: Dichloromethane (DCM) and chloroform can be effective solvents, depending on the overall polarity of the sulfonamide.

-

Aromatic Hydrocarbons: Toluene and benzene are less likely to be good solvents at room temperature but may be used for recrystallization at elevated temperatures.[5]

-

Nonpolar Solvents: Alkanes such as hexane and heptane are generally poor solvents for polar sulfonamides.

Based on these general principles, for this compound, one might expect good solubility in polar aprotic solvents and moderate solubility in alcohols and chlorinated solvents.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal saturation method , followed by a quantitative analysis of the saturated solution. A gravimetric approach is a straightforward and accurate method for quantification.

4.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the saturated liquid phase is determined by evaporating the solvent and weighing the residual solid.

4.2. Materials and Apparatus

-

This compound (solute)

-

Organic solvent of interest (high purity)

-

Thermostatic shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vial

-

Drying oven

4.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed, dry container.

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

-

Reweigh the container with the dried solute.

-

-

Calculation:

-

Mass of the saturated solution = (Weight of container + solution) - (Weight of empty container)

-

Mass of the dissolved solute = (Weight of container + dried solute) - (Weight of empty container)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

4.4. Safety Precautions

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing work.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation and gravimetric method.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The outlined isothermal saturation method, coupled with gravimetric analysis, is a reliable and accessible technique for generating the high-quality data required by researchers in drug development and materials science. The qualitative solubility predictions offered herein can aid in the initial selection of appropriate solvent systems for further investigation.

References

- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 4. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

Commercial Sourcing and Procurement of 4-fluoro-N,N-dimethylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers for the research chemical 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 383-31-3). It is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for laboratory and developmental use. This document outlines key specifications from various suppliers and presents a standardized workflow for procurement and supplier validation.

Compound Identification

-

Chemical Name: this compound

-

Synonyms: N,N-Dimethyl 4-fluorobenzenesulfonamide

Commercial Supplier and Product Specifications

The following table summarizes the offerings for this compound from a selection of commercial suppliers. Data is compiled from publicly available information on supplier websites. Researchers are advised to verify current specifications and availability directly with the suppliers.

| Supplier | Catalog Number | Purity Specification | Available Quantities | Additional Notes |

| BLD Pharm | BD1211990 | Not explicitly stated | Online orders mentioned | Offers related documentation like NMR, HPLC, LC-MS.[1] |

| ChemScene | CS-0042877 | ≥98%[2] | In-stock (specifics not listed) | Store at room temperature.[2] |

| Crysdot LLC | CD12076776 | 95+% | 10g | Price listed as $259 for 10g with a 5-day lead time. |

| Energy Chemical | EN300-98285 | 98% | 1g, 5g, and more | Listed on Chemsrc.[4] |

| Aikon Biopharmaceutical | AIK-19913 | 95% | 1g, 5g, 10g, and more | Listed on Chemsrc.[4] |

| Nanjing Norris-Pharm | N/A | 95% | 100g, 1kg, 5kg | Listed on Chemsrc.[4] |

| Quzhou Fluorio Pharmtech | N/A | 98% | 5g, 25g | Listed on Chemsrc.[4] |

Procurement and Supplier Vetting Protocol

For researchers in a drug development or regulated environment, a systematic approach to chemical procurement is critical to ensure the quality and consistency of starting materials. The following protocol outlines a general methodology for selecting and qualifying a chemical supplier.

1. Initial Supplier Screening:

- Identify potential suppliers through chemical databases (e.g., PubChem, eMolecules) and search engines.

- Filter suppliers based on their ability to provide the required quantity and stated purity.

- Review any available safety data sheets (SDS) and technical documentation provided on the supplier's website.[3]

2. Request for Quotation (RFQ) and Information:

- Issue RFQs to multiple shortlisted suppliers.

- Request a Certificate of Analysis (CoA) for a recent batch of this compound. The CoA should detail the purity, method of analysis (e.g., HPLC, NMR), and levels of any identified impurities.

- Inquire about the supplier's quality management system (e.g., ISO 9001 certification).

3. Technical Evaluation:

- Review the provided CoAs to ensure they meet the minimum purity requirements for the intended research.

- For critical applications, consider purchasing small "scouting" samples from the top 2-3 suppliers for in-house analytical verification.

- Compare the analytical data (e.g., HPLC, NMR spectra) from the scouting samples against the supplier's CoA and literature data to confirm identity and purity.

4. Supplier Selection and Purchase:

- Based on the technical evaluation, price, and lead time, select the most suitable supplier.

- Issue a purchase order specifying the required quantity, purity, and a request for a batch-specific CoA to be included with the shipment.

5. Goods Receipt and Quarantine:

- Upon receipt, the chemical should be held in quarantine.

- Verify the product identity, quantity, and accompanying documentation against the purchase order.

- Perform in-house quality control testing (e.g., identity confirmation, purity check) on the received material before releasing it for research use.

Workflow for Chemical Procurement

The following diagram illustrates the logical flow of the procurement and supplier vetting protocol.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-fluoro-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key physicochemical properties of 4-fluoro-N,N-dimethylbenzenesulfonamide. Due to the absence of a publicly available crystal structure, this guide combines theoretical data, spectroscopic information from analogous compounds, and established synthetic protocols to offer a detailed understanding of this molecule for its application in research and drug development.

Molecular Structure and Properties

This compound is a sulfonamide derivative characterized by a 4-fluorophenyl group attached to a sulfonamide moiety, which is further substituted with two methyl groups on the nitrogen atom.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 383-31-3[1]

-

Molecular Formula: C₈H₁₀FNO₂S[1]

-

Molecular Weight: 203.24 g/mol [1]

-

SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)F[1]

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound, providing insights into its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | PubChem CID: 799301 |

| XLogP3 | 1.5 | PubChem CID: 799301 |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 799301 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 799301 |

| Rotatable Bond Count | 2 | PubChem CID: 799301 |

| Exact Mass | 203.04162790 | PubChem CID: 799301 |

| Topological Polar Surface Area | 45.8 Ų | PubChem CID: 799301 |

| Heavy Atom Count | 13 | PubChem CID: 799301 |

| Formal Charge | 0 | PubChem CID: 799301 |

Conformational Analysis

In the absence of experimental crystallographic data for this compound, its conformation can be inferred from computational studies and analysis of structurally related sulfonamides.

The key conformational features are determined by the rotation around the S-C(aryl) and S-N bonds. The sulfonamide group's geometry is expected to be approximately tetrahedral around the sulfur atom. The orientation of the 4-fluorophenyl ring relative to the sulfonamide group and the conformation of the N,N-dimethylamino group are of primary interest.

It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the N,N-dimethyl groups and the aryl ring. The torsional angle between the plane of the phenyl ring and the S-N bond is a critical parameter. In many aryl sulfonamides, this angle is not 90 degrees, indicating some degree of conjugation or hyperconjugation effects. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties and potentially the preferred conformation of the molecule.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (Computed)

The following table presents the computed ¹³C NMR chemical shifts for this compound, as provided by PubChem.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C-S) | 135.2 |

| C2/C6 | 129.8 |

| C3/C5 | 116.5 |

| C4 (C-F) | 165.5 |

| N-(CH₃)₂ | 38.2 |

| Source: PubChem CID: 799301 (Computed) |

¹H NMR (Expected)

Based on the structure, the following proton signals are expected:

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons ortho and meta to the sulfonyl group. The coupling patterns will be influenced by the fluorine atom.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.5-3.0 ppm), integrating to six protons, corresponding to the two methyl groups on the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| S=O (asymmetric stretch) | 1325 - 1370 | Strong |

| S=O (symmetric stretch) | 1140 - 1180 | Strong |

| C-F (stretch) | 1000 - 1400 | Strong |

| C-S (stretch) | 600 - 800 | Medium |

| Aromatic C=C (stretch) | 1450 - 1600 | Medium-Weak |

| C-N (stretch) | 1020 - 1250 | Medium |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in a readily accessible source, a general and reliable method for the synthesis of N,N-disubstituted arylsulfonamides involves the reaction of the corresponding arylsulfonyl chloride with a secondary amine.[2][3][4]

General Synthesis of this compound

This protocol is a representative example for the synthesis of the title compound.

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Dimethylamine (e.g., 2 M solution in THF or as a gas)

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add dimethylamine (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization

The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the solid product.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthetic methodology for this compound. While a definitive solid-state structure from X-ray crystallography is not currently available, the provided theoretical data and spectroscopic information for analogous compounds offer valuable insights for researchers. The general synthetic protocol outlined provides a reliable method for the preparation of this compound, enabling further investigation into its chemical and biological properties. This information serves as a foundational resource for scientists and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

References

- 1. This compound | C8H10FNO2S | CID 799301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iscientific.org [iscientific.org]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-fluoro-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-fluoro-N,N-dimethylbenzenesulfonamide, a fluorinated aromatic sulfonamide, represents a versatile scaffold with significant, yet largely unexplored, potential in medicinal chemistry. While direct biological data on this specific compound is limited in publicly accessible literature, extensive research on its close structural analogs provides a strong foundation for predicting its utility in drug discovery. This technical guide synthesizes the available information on related compounds to project the potential applications, synthetic methodologies, and conceivable biological activities of this compound. By examining the established roles of the 4-fluorobenzenesulfonamide moiety and the N,N-dimethylsulfonamide group, we can infer its potential as a valuable building block for developing novel therapeutics. This document aims to serve as a foundational resource for researchers looking to explore the medicinal chemistry landscape of this promising, yet under-investigated, molecule.

Introduction: The Significance of the Fluorinated Sulfonamide Scaffold

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the sulfonamide functional group is a cornerstone of numerous clinically successful drugs, exhibiting a wide array of biological activities. The convergence of these two features in this compound suggests a molecule with inherent potential for drug development.

Derivatives of benzenesulfonamide are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The N,N-dimethyl substitution on the sulfonamide nitrogen can influence the compound's polarity, membrane permeability, and metabolic profile. This guide will extrapolate from the known activities of structurally similar compounds to build a case for the potential therapeutic applications of this compound.

Synthetic Pathways and Methodologies

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

4-fluorobenzenesulfonyl chloride

-

Dimethylamine (e.g., 2M solution in THF or aqueous solution)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: A solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Addition of Amine: Dimethylamine (1.1 to 1.5 equivalents) is added dropwise to the cooled solution, followed by the slow addition of a base like triethylamine (1.2 equivalents) to scavenge the HCl byproduct.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure product.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

Based on the biological activities reported for structurally related benzenesulfonamide derivatives, this compound could be investigated for a range of therapeutic applications.

Analgesic and Anti-inflammatory Activity

A closely related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has demonstrated significant antinociceptive and antiallodynic effects in a murine model of pain.[2] This suggests that the 4-fluorobenzenesulfonamide scaffold may interact with targets involved in pain signaling. The study on 4-FBS implicated the involvement of serotonergic and opioidergic pathways.[2]

Table 1: Analgesic Activity of a Structurally Related Compound (4-FBS)

| Compound | Dose (mg/kg, p.o.) | Analgesic Effect (Tail Immersion Test) | Reversal by Antagonists |

| 4-FBS | 20 | Significant antinociceptive effect | Reversed by ondansetron (5HT3 antagonist) and naloxone (µ receptor antagonist) |

| 4-FBS | 40 | Significant antinociceptive effect | Reversed by ondansetron (5HT3 antagonist) and naloxone (µ receptor antagonist) |

Data extrapolated from a study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide.[2]

Antimicrobial Activity

Benzenesulfonamide derivatives have a long history as antimicrobial agents. Various studies have demonstrated the efficacy of substituted benzenesulfonamides against a range of bacterial and fungal pathogens.[1] The introduction of a fluorine atom can potentially enhance the antimicrobial potency and spectrum of activity.

Table 2: Antimicrobial Activity of Representative Benzenesulfonamide Derivatives

| Compound ID | Organism | MIC (mg/mL) |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4a | S. typhi | 6.45 |

| 4f | B. subtilis | 6.63 |

| 4e | C. albicans | 6.63 |

| 4h | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

Data from a study on new benzenesulfonamide derivatives.[1]

Enzyme Inhibition

The sulfonamide moiety is a known zinc-binding group and is present in numerous enzyme inhibitors. Derivatives of benzenesulfonamides have been explored as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in diseases such as glaucoma and cancer. The N,N-dimethyl substitution could influence the binding affinity and selectivity for different enzyme isoforms.

Potential Signaling Pathway Involvement

Based on the findings for the analog 4-FBS, a potential mechanism of action for derivatives of this compound in pain modulation could involve the descending pain inhibitory pathways.

Caption: Hypothesized involvement of serotonergic and opioidergic pathways in the analgesic effect of this compound derivatives.

Structure-Activity Relationship (SAR) Considerations

While a specific SAR study for this compound is not available, general principles can be inferred from the broader class of sulfonamides.

-

Fluorine Substitution: The position and number of fluorine atoms on the benzene ring can significantly impact activity. The 4-fluoro substitution is a common motif in many bioactive compounds.

-

Sulfonamide Substitution: The N,N-dimethyl substitution provides a tertiary sulfonamide, which, unlike primary or secondary sulfonamides, cannot act as a hydrogen bond donor. This can alter the binding mode to target proteins.

-

Further Derivatization: The aromatic ring is amenable to further substitution, allowing for the exploration of additional chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Logical relationship for structure-activity relationship exploration.

Conclusion and Future Directions

This compound presents itself as a promising, yet underexplored, scaffold for medicinal chemistry research. Extrapolation from the known biological activities of its structural analogs suggests potential applications in the development of novel analgesic, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a detailed, robust synthetic protocol for this compound.

-

Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including those implicated for related sulfonamides (e.g., pain receptors, microbial enzymes, carbonic anhydrases).

-

Lead Generation and Optimization: Utilizing the core scaffold to design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties.

This technical guide provides a roadmap for initiating research into the medicinal chemistry of this compound, a molecule that holds considerable promise for the development of new therapeutic agents.

References

In-Depth Technical Guide: 4-fluoro-N,N-dimethylbenzenesulfonamide

An Overview of its Synthesis, Properties, and Characterization for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 383-31-3), a fluorinated aromatic sulfonamide. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this guide consolidates the known scientific data regarding its synthesis, physicochemical properties, and standard methods of characterization.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, famously integral to the development of sulfa drugs and a wide array of other therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like this compound of interest in drug discovery and materials science.

Physicochemical and Structural Data

A summary of the key identifying and physical properties of this compound is presented below. This data is fundamental for its use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N,N-Dimethyl 4-fluorobenzenesulfonamide | [1] |

| CAS Number | 383-31-3 | [1] |

| Molecular Formula | C₈H₁₀FNO₂S | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most direct route involves the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine.

Detailed Experimental Methodology

This section outlines a representative laboratory-scale protocol for the synthesis of the title compound.

Materials & Reagents:

-

4-Fluorobenzenesulfonyl chloride

-

Dimethylamine (2.0 M solution in THF or methanol)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard inert atmosphere glassware and magnetic stirring apparatus

Procedure:

-

Reaction Setup: A solution of 4-fluorobenzenesulfonyl chloride (1.0 eq.) in dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen) and cooled to 0 °C in an ice bath.

-

Nucleophilic Addition: A solution of dimethylamine (2.0 M, 2.1 eq.) is added dropwise to the stirred, cooled solution over 15-20 minutes.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to ambient temperature. It is then stirred for an additional 3-5 hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: The reaction is quenched by the addition of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is collected. The organic phase is washed sequentially with 1 M HCl, deionized water, and finally with brine.

-

Isolation: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization Data

The structural confirmation of this compound relies on standard spectroscopic techniques. The table below summarizes the expected data from these analyses.

| Analysis Method | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (~7.0-8.0 ppm), showing coupling to the fluorine atom and adjacent protons. The N-methyl protons will appear as a singlet further upfield (~2.7 ppm). |

| ¹³C NMR | Aromatic carbons will show distinct signals, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The N-methyl carbons will appear as a single resonance. |

| IR Spectroscopy | Strong characteristic absorption bands are expected for the asymmetric and symmetric S=O stretching vibrations (approx. 1340 cm⁻¹ and 1160 cm⁻¹). A C-F stretching band will also be present. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight (m/z ≈ 203.04). |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity of this compound or its involvement in specific cellular signaling pathways. However, the general class of sulfonamides is known for a wide range of biological activities, including antibacterial effects and enzyme inhibition (e.g., carbonic anhydrase). Any potential biological function of this specific compound would need to be determined through future screening and mechanistic studies. Consequently, no signaling pathway diagrams can be provided at this time.

References

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Fluoride Group in 4-Fluoro-N,N-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl fluoride moiety has emerged as a privileged electrophile in chemical biology and drug discovery, offering a unique balance of stability and reactivity. This guide focuses on the reactivity of the sulfonyl fluoride group in a specific, yet representative molecule: 4-fluoro-N,N-dimethylbenzenesulfonamide. This compound serves as an excellent case study for understanding the broader class of aryl sulfonyl fluorides used as covalent probes and inhibitors. Its reactivity is modulated by the electronic properties of the para-fluoro substituent and the N,N-dimethylsulfamoyl group, making it a valuable tool for selectively targeting nucleophilic residues in proteins. This document will provide a comprehensive overview of its reactivity, potential applications, and detailed experimental protocols for its use in research and drug development.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. The core reactive group is the sulfonyl fluoride (-SO₂F).

Synthesis:

A common route for the synthesis of this compound involves a two-step process starting from 4-fluorobenzenesulfonyl chloride.

Step 1: Formation of 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzene can be treated with chlorosulfonic acid to yield 4-fluorobenzenesulfonyl chloride.

Step 2: Amination The resulting 4-fluorobenzenesulfonyl chloride is then reacted with dimethylamine in the presence of a base to afford this compound.

A general protocol for the synthesis of N,N-disubstituted arenesulfonamides is as follows:

-

Dissolve the arenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add an excess of the desired secondary amine (in this case, dimethylamine) dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reactivity of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is a moderately reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues in proteins. This reactivity is the basis for its use as a covalent probe and inhibitor. The reactivity is influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the para-fluoro group is a weak electron-withdrawing group, which can slightly enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group.

The general mechanism of reaction involves nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride, with the fluoride ion acting as a leaving group. This process is often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Reactivity with Amino Acid Residues

The sulfonyl fluoride moiety is known to react with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. The specificity of the reaction is often context-dependent, relying on the local protein microenvironment to enhance the nucleophilicity of a particular residue.

-

Lysine: The ε-amino group of lysine is a potent nucleophile. The reaction with a sulfonyl fluoride results in a stable sulfonamide linkage.

-

Tyrosine: The hydroxyl group of tyrosine, particularly when deprotonated to the phenoxide ion, can react with sulfonyl fluorides to form a sulfonate ester.

-

Serine and Threonine: The hydroxyl groups of serine and threonine can also be targeted, forming sulfonate esters. This reaction is often facilitated by the presence of a catalytic triad in enzyme active sites.

-

Histidine: The imidazole side chain of histidine can act as a nucleophile, leading to the formation of a sulfonyl-imidazole adduct.

Table 1: General Reactivity of Arylsulfonyl Fluorides with Nucleophilic Amino Acids

| Nucleophilic Amino Acid | Resulting Covalent Linkage | General Reactivity Profile |

| Lysine | Sulfonamide | Moderate to high, dependent on pKa |

| Tyrosine | Sulfonate Ester | Moderate, enhanced at higher pH |

| Serine | Sulfonate Ester | Low, but enhanced in catalytic sites |

| Threonine | Sulfonate Ester | Low, but enhanced in catalytic sites |

| Histidine | Sulfonyl-imidazole | Moderate, dependent on pKa |

Potential Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of this compound makes it a valuable tool for various applications in drug discovery and chemical biology.

Covalent Inhibitors

By incorporating the this compound scaffold into a molecule with affinity for a specific protein target, it can be used to develop potent and selective covalent inhibitors. The formation of a covalent bond can lead to prolonged duration of action and increased efficacy.

Activity-Based Protein Profiling (ABPP)

As an activity-based probe, this compound can be modified with a reporter tag (e.g., a fluorophore or a biotin tag) to label and identify active enzymes in complex biological samples. This approach allows for the profiling of enzyme activity and the discovery of new drug targets.

Target Identification and Validation

When a bioactive compound containing the this compound moiety is identified through phenotypic screening, the sulfonyl fluoride group can be exploited to covalently label its protein target(s). Subsequent proteomic analysis can then be used to identify the modified proteins, thus validating the target of the compound.

Potential Target: Carbonic Anhydrases

Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Given its structure, this compound is a likely inhibitor of one or more CA isoforms. CAs are involved in a variety of physiological processes, and their dysregulation is implicated in several diseases, including cancer and neurological disorders.

Carbonic Anhydrase Signaling Pathways

In cancer, specific CA isoforms, such as CA IX and CA XII, are often overexpressed in response to hypoxia and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][2][3] Inhibition of these CAs can disrupt pH regulation and impair cancer cell survival. The signaling pathways influenced by CA IX include the EGFR/PI3K pathway.[3][4]

In neurological disorders, CAs play a role in pH homeostasis and neuronal signaling.[5][6][7] CA inhibitors are used in the treatment of conditions like epilepsy and glaucoma.[5]

Below is a conceptual diagram of a signaling pathway involving carbonic anhydrase IX in cancer.

Caption: Conceptual signaling pathway of Carbonic Anhydrase IX in cancer.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Synthesis of this compound

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Dimethylamine (2.0 M solution in THF)

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the flask in an ice bath.

-

Add dimethylamine solution (1.1 eq) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a white solid.

Protocol for Determining Reactivity with Amino Acids

Materials:

-

This compound

-

N-α-Acetyl-L-lysine

-

N-Acetyl-L-tyrosine

-

N-Acetyl-L-serine

-

N-Acetyl-L-histidine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare stock solutions of this compound and each N-acetylated amino acid in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a microcentrifuge tube, combine the amino acid solution and PBS buffer.

-

Initiate the reaction by adding the this compound stock solution to achieve the desired final concentrations (e.g., 100 µM of each reactant).

-

Incubate the reaction mixture at 37 °C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of acetonitrile containing 0.1% TFA.

-

Analyze the quenched samples by HPLC to monitor the disappearance of the starting materials and the formation of the product adduct.

-

Confirm the identity of the product by LC-MS analysis, looking for the expected mass of the covalent adduct.

-

Determine the pseudo-first-order rate constant (k_obs) by fitting the data of reactant concentration versus time to a single exponential decay equation.

Protocol for Activity-Based Protein Profiling (ABPP)

This protocol describes a general workflow for using a tagged version of this compound to identify protein targets in a cell lysate. A version of the molecule with an alkyne or azide handle would need to be synthesized for this purpose.

Materials:

-

Alkyne- or azide-tagged this compound probe

-

Cell lysate

-

Biotin-azide or biotin-alkyne (for click chemistry)

-

Copper(II) sulfate

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and reagents

-

In-gel fluorescence scanner (if using a fluorescent tag)

-

Trypsin

-

LC-MS/MS system for proteomic analysis

Procedure:

-

Probe Labeling: Incubate the cell lysate with the alkyne/azide-tagged probe at a predetermined concentration for a specific time at 37 °C.

-

Click Chemistry: Add the biotin-azide/alkyne, copper(II) sulfate, TCEP/ascorbate, and TBTA to the labeled lysate to attach the biotin tag to the probe-labeled proteins.

-

Enrichment: Add streptavidin-agarose beads to the mixture and incubate to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis:

-

Gel-based: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning (if a fluorescent tag was used) or by streptavidin-blotting.

-

MS-based: Perform on-bead or in-solution tryptic digestion of the captured proteins. Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.

-

Below is a diagram illustrating the general workflow for identifying protein targets of a covalent probe.

Caption: General workflow for covalent probe target identification.

Conclusion

This compound serves as a valuable model compound for understanding the reactivity and application of aryl sulfonyl fluorides in chemical biology and drug discovery. Its ability to covalently modify a range of nucleophilic amino acid residues, combined with its potential to inhibit key enzyme families like carbonic anhydrases, underscores its utility as a versatile chemical tool. The experimental protocols provided in this guide offer a starting point for researchers to explore the reactivity of this compound and to develop novel covalent probes and inhibitors for their specific targets of interest. Further detailed kinetic studies on this specific molecule will undoubtedly provide deeper insights into the subtle electronic and steric factors that govern its reactivity and selectivity.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.tuni.fi [researchportal.tuni.fi]

- 6. Frontiers | Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke [frontiersin.org]

- 7. Carbonic Anhydrase Activators for Neurodegeneration: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amine Derivatization using 4-fluoro-N,N-dimethylbenzenesulfonamide